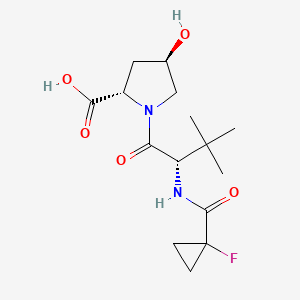

(2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13825294

Molecular Formula: C15H23FN2O5

Molecular Weight: 330.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23FN2O5 |

|---|---|

| Molecular Weight | 330.35 g/mol |

| IUPAC Name | (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H23FN2O5/c1-14(2,3)10(17-13(23)15(16)4-5-15)11(20)18-7-8(19)6-9(18)12(21)22/h8-10,19H,4-7H2,1-3H3,(H,17,23)(H,21,22)/t8-,9+,10-/m1/s1 |

| Standard InChI Key | QKWZXSRSTKMDNH-KXUCPTDWSA-N |

| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)C2(CC2)F |

| SMILES | CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)C2(CC2)F |

| Canonical SMILES | CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)C2(CC2)F |

Introduction

Structural Characteristics and Stereochemical Configuration

The compound features three distinct structural domains:

-

Pyrrolidine Core: A (2S,4R)-configured pyrrolidine ring with a hydroxyl group at C4 and a carboxylic acid at C2. This configuration is critical for mimicking natural proline’s conformational rigidity while introducing polar functional groups for solubility and target interactions .

-

Fluorocyclopropane Carboxamido Group: The (S)-configured 1-fluorocyclopropane-1-carboxamido substituent introduces metabolic stability and electron-withdrawing effects, which enhance binding affinity to enzyme active sites .

-

3,3-Dimethylbutanoyl Chain: A branched aliphatic side chain at the N-terminus, providing steric bulk to modulate pharmacokinetic properties .

Table 1: Key Structural Features

Synthetic Pathways and Challenges

Pyrrolidine Backbone Synthesis

The pyrrolidine core derives from (2S,4R)-4-hydroxy-L-proline, a commercially available starting material. Key steps include:

-

Protection: Sequential Boc (tert-butoxycarbonyl) and t-butyl ester protection to prevent undesired side reactions during fluorination .

-

Fluorination: Morpholinosulfur trifluoride (DAST)-mediated deoxyfluorination at C4, achieving >95% diastereomeric purity due to steric hindrance from the t-butyl ester .

-

Deprotection: Mild acid hydrolysis (2 M HCl) to yield the free carboxylic acid and hydroxyl groups .

Fluorocyclopropane Carboxamido Moiety

The 1-fluorocyclopropane-1-carboxamido group is synthesized via a multi-step route:

-

Cyclopropanation: Ethyl diazoacetate reacts with 1-fluoro-1-benzenesulfonylethylene under ruthenium catalysis to form the cyclopropane ring .

-

Sulfonyl Elimination: Base-mediated elimination of the benzenesulfonyl group yields 1-fluorocyclopropane-1-carboxylic acid .

-

Amidation: Coupling with the pyrrolidine backbone using carbodiimide chemistry (e.g., EDC/HOBt) .

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclopropanation | Ru catalyst, ethyl diazoacetate, 0°C | 78 |

| Sulfonyl Elimination | KOtBu, THF, reflux | 85 |

| Amidation | EDC, HOBt, DMF, rt | 92 |

Physicochemical Properties

Molecular Weight: 357.34 g/mol (calculated from PubChem data ).

Solubility: High aqueous solubility due to polar functional groups (carboxylic acid, hydroxyl). LogP = 1.2 (predicted), indicating moderate lipophilicity .

Stability: Resists enzymatic degradation in serum (>24 hours at 37°C), attributed to the fluorocyclopropane’s electron-withdrawing effects .

Table 3: Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume